molecular formula C9H9ClO5S2 B1596910 3,5-Bis(methylsulfonyl)benzoyl chloride CAS No. 90649-99-3

3,5-Bis(methylsulfonyl)benzoyl chloride

Cat. No.: B1596910
CAS No.: 90649-99-3
M. Wt: 296.8 g/mol
InChI Key: HVFOLOQLYMETFF-UHFFFAOYSA-N
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Description

3,5-Bis(methylsulfonyl)benzoyl chloride is an organic compound with the molecular formula C9H9ClO5S2. It is known for its applications in various fields of scientific research, particularly in organic synthesis and proteomics research . The compound is characterized by its benzoyl chloride group substituted with two methylsulfonyl groups at the 3 and 5 positions on the benzene ring.

Preparation Methods

The synthesis of 3,5-Bis(methylsulfonyl)benzoyl chloride typically involves the chlorination of 3,5-Bis(methylsulfonyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,5-Bis(methylsulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for chlorination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Bis(methylsulfonyl)benzoyl chloride is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis(methylsulfonyl)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The methylsulfonyl groups can also participate in redox reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

3,5-Bis(methylsulfonyl)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

The presence of two methylsulfonyl groups in this compound enhances its reactivity and makes it unique compared to other similar compounds.

Properties

IUPAC Name

3,5-bis(methylsulfonyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFOLOQLYMETFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375548
Record name 3,5-bis(methylsulfonyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90649-99-3
Record name 3,5-bis(methylsulfonyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(methylsulfonyl)benzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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